![molecular formula C21H19F3N4O3 B6477557 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2640976-52-7](/img/structure/B6477557.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.14092497 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors . For instance, imidazole-containing compounds, which share a similar heterocyclic structure with the given compound, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.
Biochemical Pathways
Based on the reported activities of similar compounds, it’s possible that this compound could affect a variety of biochemical pathways related to its targets .
Pharmacokinetics
Compounds with similar structures are often highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it’s likely that this compound could have a variety of effects at the molecular and cellular level .
Biological Activity
The compound N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant studies.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C20H20F3N3O2S
- Molecular Weight : 423.5 g/mol
- CAS Number : 2640980-02-3
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethoxy and ethyl groups enhances its lipophilicity and potential interaction with biological targets.
Target Interaction
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) , which plays a crucial role in the NAD+ salvage pathway. By inhibiting NAMPT, the compound may influence cellular metabolism and aging processes, potentially leading to various therapeutic effects.
Biochemical Pathways
The interaction with NAMPT affects the NAD+ salvage pathway, which is vital for energy metabolism and cellular signaling. Disruption of this pathway has implications in various diseases, including cancer and metabolic disorders.
Pharmacological Effects
Research indicates that compounds with a pyrazole framework exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
- Antitumor Properties : Some studies suggest that pyrazole derivatives may inhibit tumor growth through various mechanisms.
Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
- Insecticidal Properties :
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit significant anticancer properties.
- Mechanism of Action: These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and lung cancers, by modulating signaling pathways such as the PI3K/Akt pathway.
- Case Study: A recent study demonstrated that a related pyrazole derivative exhibited IC50 values in the low micromolar range against several human tumor cell lines, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent.
- Mechanism of Action: Similar pyrazole derivatives are known to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This selective inhibition can lead to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
- Case Study: In vitro studies have confirmed that certain pyrazole-based compounds significantly reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing side effects.
Structural Feature | Biological Activity |
---|---|
Pyrazole ring | Anticancer activity |
Trifluoromethoxy group | Improved bioavailability |
Ethanediamide linkage | Enhanced enzyme inhibition |
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVJYPMHYPUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.